N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide
Description
N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide is a structurally complex small molecule featuring:
- A 3-methylphenylacetamide core.
- A bipiperidine sulfonyl linker.
- A 5-(trifluoromethyl)pyridin-2-yloxy substituent.
This compound belongs to a class of molecules designed for targeted biological interactions, likely leveraging the trifluoromethyl group for enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O4S/c1-17-15-20(30-18(2)33)4-5-23(17)37(34,35)32-13-7-21(8-14-32)31-11-9-22(10-12-31)36-24-6-3-19(16-29-24)25(26,27)28/h3-6,15-16,21-22H,7-14H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDCJDZSWGJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide, with CAS number 2097938-02-6, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 540.6 g/mol. The compound features a bipiperidine core and a trifluoromethyl-pyridine moiety, which are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 540.6 g/mol |
| CAS Number | 2097938-02-6 |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
- Anticancer Properties : Certain bipiperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
Study 1: Anticancer Activity
A study conducted on a series of bipiperidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective dose-dependent inhibition of cell proliferation.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compound displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several derivatives reported in the evidence:
Key Structural Differences and Implications
Chlorine in 9b and 9c () introduces steric and electronic effects, correlating with improved antitumor activity (e.g., 9c: 66.86% inhibition of BGC823 cells at 100 μg) .
Oxazolidinone and imidazole acyl urea cores in and introduce rigid heterocyclic scaffolds, favoring specific enzyme interactions (e.g., Raf kinase inhibition in 9c–9d) .
Biological Activity Trends :
- Compounds with pyridinyl/trifluoromethyl motifs (e.g., 9a–9g, target compound) show consistent promise in kinase-targeted therapies, while dichloropyrimidinyl derivatives () may prioritize antibacterial applications .
Chemical Similarity Analysis
Using Tanimoto coefficients (), the target compound’s similarity to analogues can be quantified based on binary structural fingerprints:
- High similarity to 9a–9g (shared acetamide and trifluoromethylpyridinyl motifs).
- Lower similarity to 7g () due to divergent cores (oxazolidinone vs. bipiperidine).
Research Findings and Gaps
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to 9a–9g (), utilizing Suzuki couplings or nucleophilic substitutions to install the bipiperidine sulfonyl group.
Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are warranted.
Optimization Opportunities :
- Substituting the 5-(trifluoromethyl)pyridin-2-yloxy group with 4-chloro-3-CF₃ benzoyl (as in 9c) could enhance potency, as seen in BGC823 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
